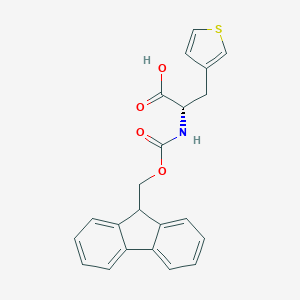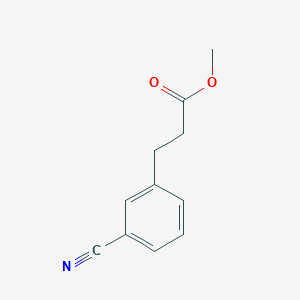
Methyl 3-(3-cyanophenyl)propanoate
Descripción general
Descripción
Methyl 3-(3-cyanophenyl)propanoate, also known as MCPP, is a synthetic compound that belongs to the class of phenylpropanoids. It is commonly used in scientific research due to its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of Methyl 3-(3-cyanophenyl)propanoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. It has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-(3-cyanophenyl)propanoate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(3-cyanophenyl)propanoate has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and lack of specificity for certain targets.
Direcciones Futuras
There are several potential future directions for research on Methyl 3-(3-cyanophenyl)propanoate. One area of interest is its potential use as a therapeutic agent for various diseases, such as fungal infections and inflammatory disorders. Another area of interest is its potential use as a tool for studying cellular processes and protein function. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of Methyl 3-(3-cyanophenyl)propanoate.
Aplicaciones Científicas De Investigación
Methyl 3-(3-cyanophenyl)propanoate has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antifungal, antibacterial, and anti-inflammatory properties, making it a promising candidate for drug discovery and development.
Propiedades
Número CAS |
193151-11-0 |
|---|---|
Nombre del producto |
Methyl 3-(3-cyanophenyl)propanoate |
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
methyl 3-(3-cyanophenyl)propanoate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7H,5-6H2,1H3 |
Clave InChI |
YPAZQTSKIDBDAQ-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC1=CC(=CC=C1)C#N |
SMILES canónico |
COC(=O)CCC1=CC(=CC=C1)C#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66268.png)
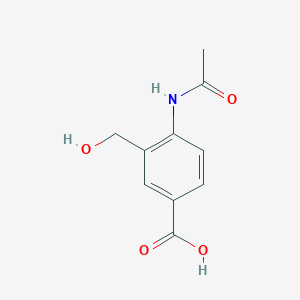
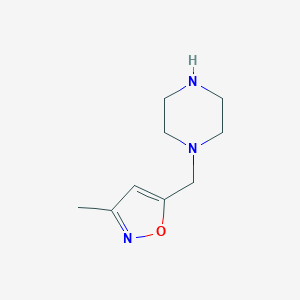
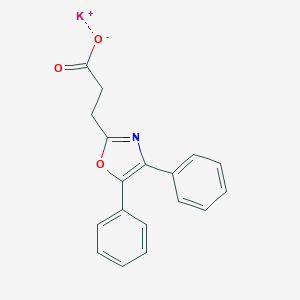
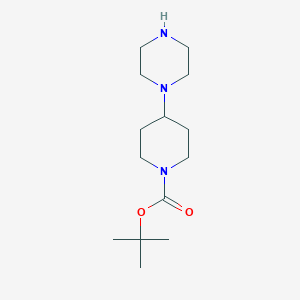

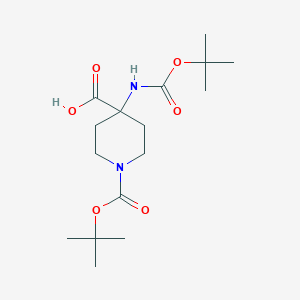
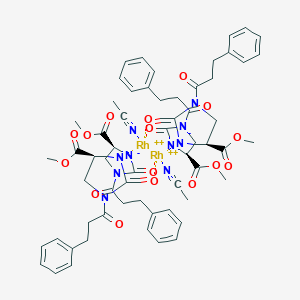
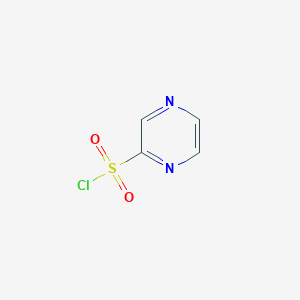
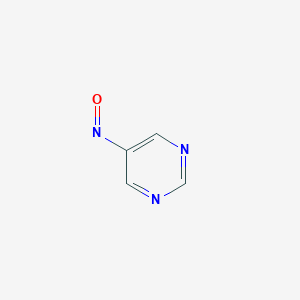
![(5-Bromobenzo[b]furan-2-yl)methylamine](/img/structure/B66291.png)
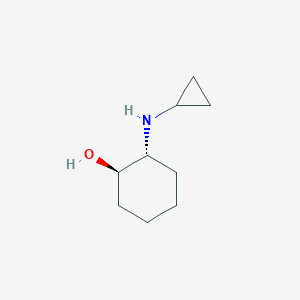
![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)
